molecular formula C6H6Cl2N2 B1312822 2,6-Dichloropyridine-4-methylamine CAS No. 88579-63-9

2,6-Dichloropyridine-4-methylamine

Cat. No. B1312822
CAS RN: 88579-63-9
M. Wt: 177.03 g/mol
InChI Key: LCVQJXXKYFOSGH-UHFFFAOYSA-N
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Description

“2,6-Dichloropyridine-4-methylamine” is a chemical compound with the CAS Number: 88579-63-9 . It has a molecular weight of 177.03 and its IUPAC name is (2,6-dichloro-4-pyridinyl)methanamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-amino-2,6-dichloropyridine starts with 2,6-dichloropyridine as the starting material . The process involves oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . This synthesis protocol is considered novel and practical .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloropyridine-4-methylamine” is represented by the formula C6H6Cl2N2 . The InChI Code for this compound is 1S/C6H6Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 .


Chemical Reactions Analysis

When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . To separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions, further workup is usually required .


Physical And Chemical Properties Analysis

“2,6-Dichloropyridine-4-methylamine” is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Pyrimidines and Pyridines

One application involves the synthesis of pyrimidine and pyridine derivatives, which are crucial in pharmaceuticals and agrochemicals. A study demonstrated the monoamination of dichloropyrimidine with methylamine leading to the synthesis of aminopyrimidines. This process showcases the versatility of dichloropyrimidine derivatives in synthesizing compounds with potential biological activity (Brown, 2007). Similarly, the amination of dichloropyrimidines by polyamines under both catalytic and non-catalytic conditions has been explored, highlighting the potential for creating a range of substituted pyrimidines (Averin, Ulanovskaya, & Beletskaya, 2008).

Functionalization of Dichloropyridines

Selective functionalization strategies for dichloropyridines have been developed, enabling the targeted modification of these molecules at various positions. This approach is vital for the synthesis of complex organic molecules with precise structural requirements (Marzi, Bigi, & Schlosser, 2001).

Macrocyclic Ligand Synthesis

The reaction between bis(formylphenoxymethyl)pyridine and amines has been used to synthesize a new family of oxa-aza macrocyclic ligands. These ligands offer diverse coordination possibilities for metal ions, which is significant for creating metal-organic frameworks and catalytic systems (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

Gene Delivery Applications

Long-chain pyridinium salts derived from dichloropyridine compounds have been studied for their potential in nonviral gene delivery. Such applications highlight the role of dichloropyridine derivatives in developing novel materials for gene therapy (Bogatian et al., 2004).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The synthesis of fully substituted energetic pyridine derivatives was discussed as a future direction . This compound could potentially be used in the development of new high energy density materials .

properties

IUPAC Name

(2,6-dichloropyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQJXXKYFOSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465379
Record name 2,6-Dichloropyridine-4-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine-4-methylamine

CAS RN

88579-63-9
Record name 2,6-Dichloropyridine-4-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2,6-dichloropyridine
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